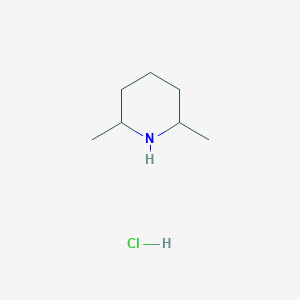

2,6-Dimethylpiperidine hydrochloride

Descripción general

Descripción

Phenoxybenzamine hydrochloride is a long-acting, non-selective alpha-adrenergic antagonist. It is primarily used to treat conditions such as pheochromocytoma, a rare tumor of the adrenal gland tissue, and to manage episodes of hypertension and sweating . This compound works by blocking alpha receptors, leading to muscle relaxation and widening of blood vessels, which results in lowered blood pressure .

Métodos De Preparación

The preparation of phenoxybenzamine hydrochloride involves several steps:

Etherification Reaction: Phenol reacts with propylene epoxide at 60-85°C and a pH of 7-8 to produce phenoxy isopropanol.

Chlorination Reaction: Phenoxy isopropanol is then chlorinated using thionyl chloride to produce phenoxy isochloropropane.

Amination Reaction: Phenoxy isochloropropane undergoes amination with 2-aminoethanol at 165-170°C in a polyethylene glycol solvent to produce N-(hydroxyl) ethylphenoxy isopropylamine.

Condensation Reaction: N-(hydroxyl) ethylphenoxy isopropylamine is condensed with benzyl chloride to produce N-hydroxyethyl-N-benzyl phenoxy isopropylamine.

Salt Formation and Chlorination: Finally, N-hydroxyethyl-N-benzyl phenoxy isopropylamine undergoes salt formation and chlorination to produce phenoxybenzamine hydrochloride.

Análisis De Reacciones Químicas

Phenoxybenzamine hydrochloride undergoes several types of chemical reactions:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenoxybenzamine hydrochloride can produce phenoxybenzamine oxide, while reduction can produce phenoxybenzamine .

Aplicaciones Científicas De Investigación

Phenoxybenzamine hydrochloride has a wide range of scientific research applications:

Mecanismo De Acción

Phenoxybenzamine hydrochloride exerts its effects by blocking alpha receptors in certain parts of the body. Alpha receptors are present in the muscle that lines the walls of blood vessels. When these receptors are blocked by phenoxybenzamine hydrochloride, the muscle relaxes and the blood vessels widen. This widening of the blood vessels results in a lowering of blood pressure . The compound forms a permanent covalent bond with adrenergic receptors, preventing adrenaline and noradrenaline from binding .

Comparación Con Compuestos Similares

Phenoxybenzamine hydrochloride is unique compared to other alpha-adrenergic antagonists due to its long duration of action and its ability to form a permanent covalent bond with adrenergic receptors . Similar compounds include:

Propranolol: A non-selective beta-adrenergic antagonist used to treat hypertension and anxiety.

Dibenzyline: Another name for phenoxybenzamine hydrochloride.

Phenoxybenzamine hydrochloride stands out due to its irreversible binding to alpha receptors, which provides a prolonged effect compared to other similar compounds .

Actividad Biológica

2,6-Dimethylpiperidine hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article provides an overview of its pharmacological properties, including its potential applications in various therapeutic areas, supported by research findings and data tables.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by two methyl groups attached to the 2 and 6 positions of the piperidine ring. This structural modification is crucial for its biological activity, influencing both its pharmacodynamics and pharmacokinetics.

1. Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. A study evaluated various synthesized compounds based on the piperidine structure against several bacterial strains. The results highlighted that compounds similar to 2,6-dimethylpiperidine demonstrated antibacterial activity against:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

The effectiveness was measured using the zone of inhibition method, with results summarized in Table 1 below:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 24 |

| Klebsiella pneumoniae | 26 |

| Pseudomonas aeruginosa | 23 |

These findings suggest that the compound has potential as an antibacterial agent, particularly in treating infections caused by resistant bacterial strains .

2. Anticonvulsant Activity

The anticonvulsant properties of 2,6-dimethylpiperidine derivatives have been explored in various studies. One notable study involved the evaluation of N-(2,6-dimethyl)phenyl-2-piperidinecarboxamide analogs in mice using the maximal electroshock seizure (MES) test. The results indicated that certain derivatives exhibited potent anticonvulsant activity with an effective dose (ED50) as low as 5.8 mg/kg .

Table 2 summarizes the anticonvulsant activity of selected compounds derived from 2,6-dimethylpiperidine:

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |

|---|---|---|---|

| N-(2,6-Dimethyl)phenyl | 5.8 | 36.4 | 6.3 |

| Other Piperidine Derivatives | Varies | Varies | Varies |

This data indicates a favorable safety profile for some derivatives, suggesting their potential use in clinical settings for seizure management .

3. Neuroprotective Effects

Research has also indicated that piperidine derivatives may possess neuroprotective effects. In models simulating neurodegenerative diseases, certain derivatives showed promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes involved in neurodegeneration processes such as Alzheimer’s disease .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A study on the synthesis of novel piperidine derivatives demonstrated significant cytotoxicity against cancer cell lines when tested in vitro, indicating potential applications in cancer therapy.

- Another investigation focused on the compound's ability to modulate neurotransmitter levels, which may contribute to its neuroprotective effects.

Propiedades

IUPAC Name |

(2S,6R)-2,6-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDXCVQZZVVOGO-UKMDXRBESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045386 | |

| Record name | cis-Nanophine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5072-45-7 | |

| Record name | cis-Nanophine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.